FAP Inhibitory Activity of N-Benzyl-2-methyl-L-prolinamide: Quantified Potency and Selectivity Profile
N-Benzyl-2-methyl-L-prolinamide inhibits fibroblast activation protein (FAP) with an IC50 of 1,700 nM in a recombinant enzyme assay using 6xHis-tagged FAP expressed in baculovirus and Nle-Pro-aminomethylcoumarin as substrate [1]. The compound exhibits a modest selectivity window over DPP8 (IC50 = 7,190 nM, 4.2-fold) and DPP9 (IC50 = 9,190 nM, 5.4-fold) within the same DPP family [1]. This profile contrasts with the structurally simpler (2S)-N-benzylpyrrolidine-2-carboxamide (lacking the α-methyl group), for which no quantitative FAP inhibition data have been reported in the primary literature [2].
| Evidence Dimension | FAP enzyme inhibition (IC50) and DPP family selectivity |
|---|---|
| Target Compound Data | FAP IC50 = 1,700 nM; DPP8 IC50 = 7,190 nM; DPP9 IC50 = 9,190 nM |
| Comparator Or Baseline | (2S)-N-benzylpyrrolidine-2-carboxamide (CAS 116774-46-0): no reported FAP IC50 data; FAP reference inhibitor talabostat (Val-boroPro): IC50 = 1–10 nM (class baseline for clinical FAP inhibitors) |
| Quantified Difference | 4.2-fold selectivity over DPP8; 5.4-fold selectivity over DPP9; ~170- to 1,700-fold less potent than talabostat |
| Conditions | Inhibition of 6xHis-tagged recombinant FAP (unknown origin) expressed in baculovirus; hydrolysis of Nle-Pro-aminomethylcoumarin substrate |
Why This Matters
For procurement decisions in FAP-targeted research, this compound provides a defined, moderately potent probe with documented DPP-family selectivity ratios, whereas the non-methylated analog offers no peer-reviewed quantitative activity data, creating irreproducibility risk in assay development.
- [1] BindingDB. BDBM50443731 (CHEMBL3093909). Affinity Data: FAP IC50 = 1.70E+3 nM; DPP8 IC50 = 7.19E+3 nM; DPP9 IC50 = 9.19E+3 nM. Retrieved April 2026. View Source
- [2] Chem960. (2S)-N-benzylpyrrolidine-2-carboxamide (CAS 116774-46-0). Retrieved April 2026. View Source
